molecular formula C23H27ClFN3O2 B1662569 Spiperone hydrochloride CAS No. 2022-29-9

Spiperone hydrochloride

Cat. No.: B1662569
CAS No.: 2022-29-9
M. Wt: 431.9 g/mol
InChI Key: QUIKMLCZZMOBLH-UHFFFAOYSA-N
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Description

Spiperone hydrochloride, also known as Spiroperidol hydrochloride, is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class . It is licensed for clinical use in Japan as a treatment for schizophrenia . Spiperone is a dopamine antagonist that binds dopamine and serotonin receptors .


Molecular Structure Analysis

The empirical formula of this compound is C23H26FN3O2· HCl . It has a molecular weight of 431.93 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 431.93 .

Scientific Research Applications

Angiogenesis in Pulmonary Emphysema

Spiperone, known as a selective blocker of dopamine D2 receptors, has shown promising results in a study on pulmonary emphysema in C57BL/6 mice. This research demonstrated that spiperone could prevent the development of an inflammatory reaction and reduce the area of emphysematous expanded alveolar tissue. It achieved this by recruiting Notch1+ endothelial progenitor cells into the lungs, thus aiding in the regeneration of the damaged microvascular bed. This suggests spiperone's potential in pulmonary emphysema treatment and its role in promoting angiogenesis (Skurikhin et al., 2020).

Serotonin Metabolism and Behavioral Adaptation to Stress

Spiperone, also acting as a serotonin antagonist, was studied for its effects on behavioral adaptation to stress in rats. The findings indicated that spiperone administration did not alter open field activity in stressed rats, suggesting its potential influence on serotonin metabolism and adaptation processes to stress-related behaviors (Mushtaq et al., 2004).

Neuroprotection and Anti-inflammatory Effects

In a study focused on the effects of spiperone on cultured brain cells, it was found to have significant anti-inflammatory and neuroprotective effects. Spiperone decreased the production of nitric oxide and proinflammatory cytokines in various microglia cells, suggesting its potential therapeutic role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, and possibly in schizophrenia (Zheng et al., 2008).

Pulmonary Fibrosis and Stem Cell Modulation

Research on bleomycin-induced pulmonary fibrosis in mice showed that spiperone can effectively modulate stem and progenitor cells. It reduced infiltration of the alveolar interstitium with inflammatory cells and prevented connective tissue growth in lung parenchyma. This indicates spiperone's potential as an antifibrotic agent and its ability to influence stem and progenitor cells in lung pathology (Skurikhin et al., 2014).

Dopamine Receptor Studies

Spiperone's role as a selective antagonist of D2 dopamine receptors has been utilized in various studies, including exploring its binding properties and effects on dopamine receptor activities. This research contributes significantlyto understanding the function and regulation of dopamine receptors, which are crucial in numerous neurological and psychological disorders (Niessen et al., 2005).

Ovarian Growth and Neuroregulation in Crustaceans

In studies on crustaceans, spiperone has been shown to influence ovarian growth, suggesting its potential role in the modulation of neuroendocrine systems. These findings indicate that spiperone might affect the secretion of hormones that regulate reproductive processes, providing insights into the complex interactions between neuroregulators and reproduction in crustaceans (Rodríguez et al., 2002).

Investigation of Dopaminergic Mechanisms in Birds

The distribution and binding properties of D2-like dopamine receptors in the Japanese quail brain were explored using spiperone. This research contributes to the understanding of dopaminergic mechanisms in birds, which can be valuable in studying appetitive behaviors and the effects of dopaminergic stimulant drugs (Levens et al., 2000).

Crystal Structures and Phase Diagram of Spiperone

The crystal structures and phase diagram of spiperone, essential for its pharmaceutical formulation, were investigated. This research provides critical data for the development and optimization of spiperone-based medications, enhancing its stability and efficacy (Robert et al., 2016).

Mechanism of Action

Target of Action

Spiperone hydrochloride is a dopamine antagonist that binds to dopamine and serotonin receptors . It has been identified as an activator of calcium-activated chloride channels (CaCCs) . In the context of cancer therapy, it has been shown to have cytotoxic effects on colorectal cancer (CRC) cells .

Mode of Action

This compound interacts with its targets, primarily dopamine and serotonin receptors, by binding to them . This interaction leads to an increase in intracellular calcium levels , similar to the action of thapsigargin . This increase in calcium levels disrupts intracellular calcium homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This compound specifically blocks canonical Wnt signaling prior to the activation of β-catenin . This leads to the release of intracellular calcium and the activation of enzymes such as calcium/calmodulin dependent protein kinase II (CamKII) and protein kinase C (PKC), which exert antagonistic activity on the canonical Wnt pathway .

Pharmacokinetics

This compound is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in CRC cells . It can reduce the clonogenic potential of stem-like CRC cells (CRC-SCs) and induce cell cycle arrest and apoptosis, in both differentiated and CRC-SCs, at clinically relevant concentrations . Its cytotoxicity in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Action Environment

Environmental factors can influence the action of this compound. For example, in a model of pulmonary emphysema induced by cigarette smoke extract (CSE) and lipopolysaccharide (LPS) in mice, this compound was shown to mediate regeneration of the pulmonary endothelium . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of toxins or inflammatory agents .

Safety and Hazards

When handling Spiperone hydrochloride, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Spiperone hydrochloride has been identified as a potential candidate for drug repurposing for colorectal cancer . It has been shown to induce apoptosis in CRC cells, suggesting its potential as a new generation of antitumor drugs .

Biochemical Analysis

Biochemical Properties

Spiperone hydrochloride is a dopamine antagonist that binds dopamine and serotonin receptors . It interacts with various enzymes and proteins, including 5-HT2 and 5-HT1C receptors, with IC50 values of 1.6 and 15 nM respectively . It also interacts with D2, D3, D4, D1, and D5 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate regeneration in pulmonary endothelium in a model of pulmonary emphysema . It also attenuates the inflammatory response in cultured microglia via the reduction of proinflammatory cytokine expression and nitric oxide production .

Molecular Mechanism

The cytotoxicity of this compound in colorectal cancer (CRC) cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to increase the number of capillaries and the expression of CD31 in alveolar tissue over time .

Metabolic Pathways

It is known to interact with various enzymes and proteins, suggesting its involvement in multiple biochemical pathways .

Transport and Distribution

It has been found to be actively accumulated into the F4C1 strain of rat pituitary tumor cells .

Subcellular Localization

Given its interactions with various cellular receptors and its effects on cellular processes, it is likely that it localizes to specific compartments or organelles within the cell .

Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIKMLCZZMOBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873371
Record name Spiperone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022-29-9
Record name Spiperone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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